molecular formula C13H13N3OS B2644535 N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide CAS No. 2034312-97-3

N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide

Cat. No.: B2644535
CAS No.: 2034312-97-3
M. Wt: 259.33
InChI Key: SGYOUKLPLVDOSI-UHFFFAOYSA-N
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Description

N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide is a synthetic compound that has garnered attention in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable candidate for exploring new therapeutic interventions and understanding biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide typically involves the reaction of 5-cyclopropylpyridin-3-amine with thiazole-4-carboxylic acid. The reaction is facilitated by a coupling agent such as N,N-dimethylformamide (DMF) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction conditions often include stirring at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide stands out due to its unique thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c17-13(12-7-18-8-16-12)15-5-9-3-11(6-14-4-9)10-1-2-10/h3-4,6-8,10H,1-2,5H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYOUKLPLVDOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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